molecular formula C14H22N6O3 B1663800 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE CAS No. 106522-85-4

2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE

Cat. No.: B1663800
CAS No.: 106522-85-4
M. Wt: 322.36 g/mol
InChI Key: IJQVBLGOXGPMMZ-UHFFFAOYSA-N
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Description

2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE is a complex organic compound with a unique structure that combines a dimethylamino group, a propyl chain, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the purine derivative. The key steps include:

    Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions involving the condensation of appropriate starting materials, such as guanine or xanthine, with suitable reagents.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the propyl chain is replaced by the dimethylamino group.

    Coupling Reaction: The final step involves coupling the dimethylamino-propyl chain with the purine derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents on the purine ring or the propyl chain.

    Other purine derivatives: Compounds like caffeine, theobromine, and theophylline, which also contain purine rings but have different functional groups and biological activities.

Properties

CAS No.

106522-85-4

Molecular Formula

C14H22N6O3

Molecular Weight

322.36 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C14H22N6O3/c1-17(2)7-5-6-15-10(21)8-20-9-16-12-11(20)13(22)19(4)14(23)18(12)3/h9H,5-8H2,1-4H3,(H,15,21)

InChI Key

IJQVBLGOXGPMMZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCCN(C)C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCCN(C)C

Synonyms

N-[3-(Dimethylamino)propyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE

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